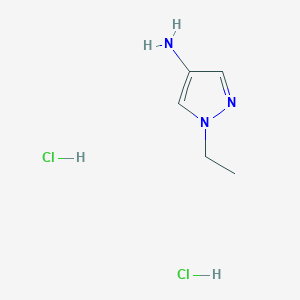
1-エチル-1H-ピラゾール-4-アミン二塩酸塩
概要
説明
科学的研究の応用
1-Ethyl-1H-pyrazol-4-amine dihydrochloride has a wide range of applications in scientific research:
準備方法
The synthesis of 1-Ethyl-1H-pyrazol-4-amine dihydrochloride typically involves the cyclocondensation of hydrazine with a carbonyl system . One common method is the reaction of ethyl hydrazine with 4-chloro-3-nitrobenzaldehyde, followed by reduction and cyclization to form the pyrazole ring . Industrial production methods often employ multicomponent reactions and microwave-assisted synthesis to enhance yield and reduce reaction times .
化学反応の分析
1-Ethyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert nitro groups to amines.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms on the pyrazole ring.
Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 1-Ethyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function . In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
類似化合物との比較
1-Ethyl-1H-pyrazol-4-amine dihydrochloride can be compared with other pyrazole derivatives, such as:
- 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride
- 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
- 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride
These compounds share similar structural features but differ in their substitution patterns, which can influence their chemical reactivity and biological activity. The unique substitution on the pyrazole ring of 1-Ethyl-1H-pyrazol-4-amine dihydrochloride contributes to its distinct properties and applications .
生物活性
1-Ethyl-1H-pyrazol-4-amine dihydrochloride (CAS Number: 1609395-52-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.
1-Ethyl-1H-pyrazol-4-amine dihydrochloride has the molecular formula and a molecular weight of 184.06 g/mol. Its structure features a pyrazole ring with an ethyl group and an amino group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₁Cl₂N₃ |
| Molecular Weight | 184.06 g/mol |
| IUPAC Name | 1-ethylpyrazol-4-amine; dihydrochloride |
| InChI Key | VINGJXKEHJQQHL-UHFFFAOYSA-N |
The biological activity of 1-Ethyl-1H-pyrazol-4-amine dihydrochloride is primarily attributed to its interaction with various enzymes and receptors. The compound has been shown to inhibit specific molecular targets, which can lead to therapeutic effects in different disease models.
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on certain carbonic anhydrase isozymes, which are linked to conditions such as glaucoma and epilepsy .
- Cell Proliferation : In vitro studies have indicated that 1-Ethyl-1H-pyrazol-4-amine dihydrochloride can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of approximately 54.25% and 38.44%, respectively .
Therapeutic Applications
The compound has been explored for various therapeutic applications, including:
- Anticancer Activity : Studies highlight its potential in cancer treatment due to its ability to inhibit cell proliferation without significant toxicity to normal cells .
- Anti-inflammatory Effects : Modifications in the pyrazole structure have led to compounds exhibiting anti-inflammatory properties, suggesting a broader therapeutic potential .
Case Study 1: Anticancer Activity
In a study assessing the antiproliferative effects of aminopyrazole derivatives, 1-Ethyl-1H-pyrazol-4-amine dihydrochloride showed notable inhibition against HepG2 and HeLa cell lines while exhibiting minimal toxicity towards normal fibroblasts . This suggests a promising avenue for developing targeted cancer therapies.
Case Study 2: Enzyme Inhibition
Research demonstrated that modifications at the N1 position of the pyrazole ring significantly affected biological activity. For instance, certain substitutions led to enhanced inhibition of carbonic anhydrases, indicating that structural variations can optimize therapeutic efficacy .
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-Ethyl-1H-pyrazol-4-amine dihydrochloride, it is essential to compare it with other pyrazole derivatives:
| Compound Name | Biological Activity |
|---|---|
| 1-Ethyl-3-methyl-1H-pyrazol-4-amine | Moderate anticancer activity |
| 3-Ethyl-4-methyl-1H-pyrazol-5-amine | Limited activity in enzyme inhibition |
| 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amines | Enhanced anti-inflammatory properties |
特性
IUPAC Name |
1-ethylpyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-2-8-4-5(6)3-7-8;;/h3-4H,2,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINGJXKEHJQQHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















